
(R)-Methyl 2-hydroxy-3-phenylpropanoate
Descripción general
Descripción
(R)-Methyl 2-hydroxy-3-phenylpropanoate, also known as R-MHP, is an important organic compound used in a wide range of scientific research applications. It is a white crystalline solid with a molecular weight of 222.26 g/mol and a melting point of 78-81°C. R-MHP is synthesized from the reaction of benzaldehyde and 2-hydroxypropanoic acid, and has a variety of uses in both biochemical and physiological research. Additionally, several possible future directions for research with R-MHP will be discussed.
Aplicaciones Científicas De Investigación
1. Synthesis and Resolution in Chemistry
(R)-Methyl 2-hydroxy-3-phenylpropanoate plays a critical role in the synthesis and resolution of various chemical compounds. For example, it was used in the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, where its specific rotations were correlated with isomers of known configuration (Drewes et al., 1992). Similarly, it served as a chiral auxiliary in asymmetric aldol reactions (Omote et al., 2006).
2. Use in Organic Synthesis
This compound is also significant in the organic synthesis of various products. It was involved in the formation of cyclopropane derivatives in the Blaise rearrangement (Abe & Suehiro, 1982) and in the chemoenzymatic synthesis of the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), which are notable for their applications in medicinal chemistry (Hamamoto et al., 2000).
3. Enzymatic Applications
In enzymatic studies, (R)-Methyl 2-hydroxy-3-phenylpropanoate has been used to investigate the effects of ultrasound on enzymatic hydrolysis, highlighting its potential in enhancing reaction efficiencies (Ribeiro et al., 2001). Additionally, its role in the synthesis of amino acid ester isocyanates showcases its versatility in organic chemistry (Tsai et al., 2003).
4. Material Science and Sensing Applications
In material science, derivatives of (R)-Methyl 2-hydroxy-3-phenylpropanoate have beenused for the synthesis of novel polymers with specific applications. For instance, novel chiral PEDOTs were synthesized for selective recognition of 3,4-dihydroxyphenylalanine enantiomers, demonstrating the compound's utility in sensor technology (Dong et al., 2015).
5. Microbial Biotransformation
(R)-Methyl 2-hydroxy-3-phenylpropanoate is also relevant in microbial biotransformations. Research has shown its application in the stereoselective microbial preparation of various chiral aromatic compounds, indicating its potential in biotechnological processes (Contente et al., 2012).
6. Synthesis of Aromatic Compounds
Furthermore, it has been used in the novel synthesis of 4-hydroxy-3-phenylcoumarins, which are important in the production of aromatic compounds with potential applications in various industries (Clerici & Porta, 1993).
7. Analytical Chemistry and Sensor Development
The compound's derivatives have been employed in the development of fluorescence sensors, particularly for the detection of iron(III) ions, illustrating its significance in analytical chemistry and sensor development (Joshi et al., 2015).
Propiedades
IUPAC Name |
methyl (2R)-2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPJJIBQQCOOI-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450821 | |
| Record name | Methyl (2R)-2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-hydroxy-3-phenylpropanoate | |
CAS RN |
27000-00-6 | |
| Record name | Methyl (2R)-2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

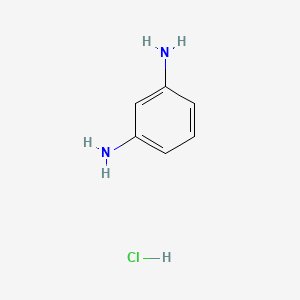
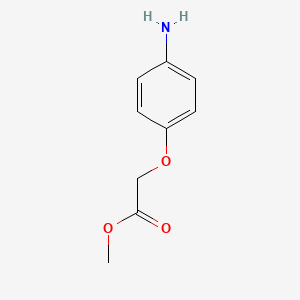
![1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine](/img/structure/B1588756.png)
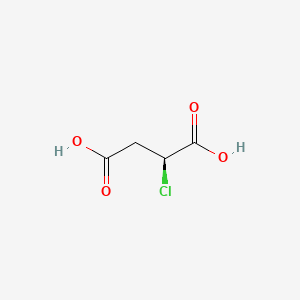
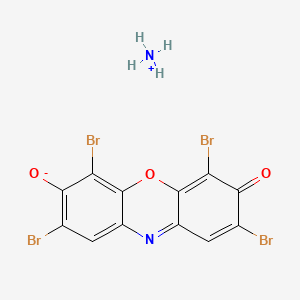
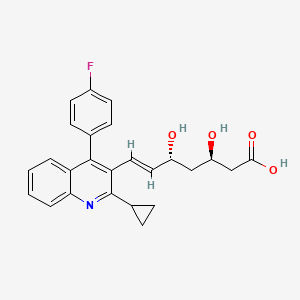
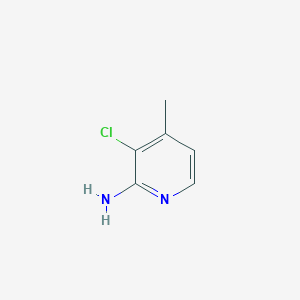
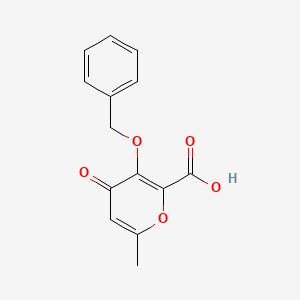


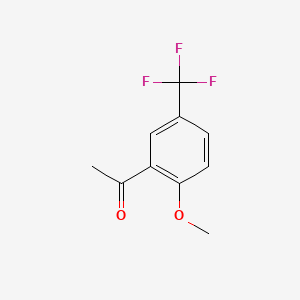
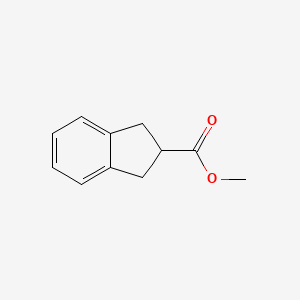

![[1,1'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B1588774.png)